

A Comparative Guide to Telomerase Inhibitors: Imetelstat (GRN163L)

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Compound of Interest		
Compound Name:	Telomerase-IN-7	
Cat. No.:	B15586517	Get Quote

An in-depth analysis of Imetelstat's efficacy and mechanism of action, providing a benchmark for the evaluation of telomerase-targeting therapeutics. Due to the absence of publicly available data on **Telomerase-IN-7**, this guide focuses on the well-documented profile of Imetelstat.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is a compelling target in oncology. Its activity is detected in the vast majority of human cancers, while being absent in most normal somatic cells. This differential expression provides a therapeutic window for inhibitors that can selectively target cancer cells and induce replicative senescence or apoptosis. Imetelstat (formerly GRN163L) is a first-in-class telomerase inhibitor that has undergone extensive preclinical and clinical evaluation. This guide provides a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to characterize its activity, serving as a valuable resource for researchers and drug development professionals in the field of telomerase-targeted therapies.

Imetelstat (GRN163L): A Profile

Imetelstat is a 13-mer oligonucleotide that is lipid-conjugated, which enhances its cellular uptake.[1][2] It is a direct and competitive inhibitor of the telomerase enzyme.

Mechanism of Action

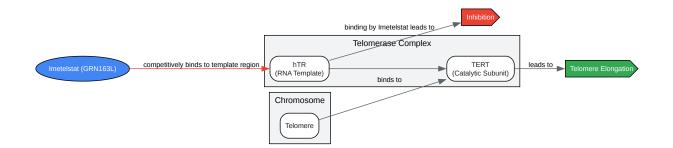


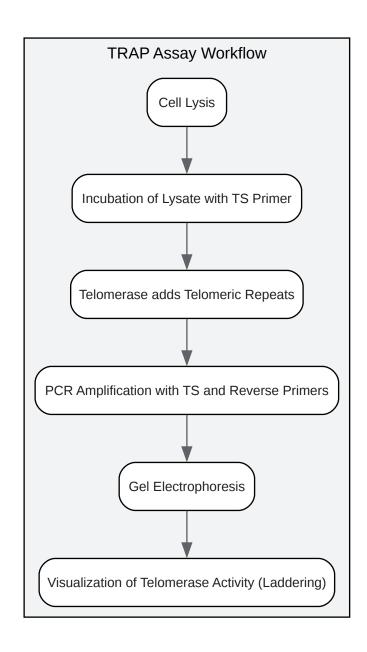




Imetelstat functions as a competitive inhibitor by binding with high affinity to the template region of the RNA component of human telomerase (hTR).[3] This binding blocks the enzyme's ability to add telomeric repeats to the ends of chromosomes. The inhibition of telomerase leads to progressive telomere shortening in cancer cells with each cell division.[4][5] This ultimately results in cellular senescence or apoptosis, thereby limiting the proliferative capacity of the cancer cells.[4][5] The specificity of Imetelstat for cancer cells is attributed to their higher telomerase activity compared to normal cells.[5]









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